5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide derivatives involves acid-catalyzed reactions under reflux conditions. Alotaibi et al. (2018) synthesized a derivative by reacting 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol, achieving an 88% yield. The structure was confirmed through various spectroscopic methods and X-ray diffraction (Alotaibi et al., 2018).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a crucial technique for determining the molecular structure of this compound derivatives. The molecular design strategy emphasizes the significance of hydrogen bonding interactions for stabilizing the structure and enhancing properties like thermal stability (Zhang et al., 2018).
Chemical Reactions and Properties
Reactivity and chemical behavior of this compound derivatives are influenced by their structural composition. For example, reactions with equimolar equivalents of specific reactants under acidic conditions have been used to synthesize various derivatives, showcasing the compound's versatility in organic synthesis (Abdel-Wahab et al., 2023).
Physical Properties Analysis
The physical properties, including thermal stability and sensitivity, of this compound derivatives are determined through differential scanning calorimetry (DSC) and impact sensitivity tests. These tests highlight the compounds' potential for application in areas requiring materials with high density and thermal stability (Zhang et al., 2018).
Scientific Research Applications
Synthesis and Structural Elucidation
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is a versatile precursor in the synthesis of complex molecules with potential applications in various fields of research. Its ability to undergo reactions leading to compounds with distinct structural configurations underscores its significance in medicinal chemistry and materials science. For instance, it has been used to synthesize N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, a compound characterized by a variety of spectroscopic techniques, highlighting its utility in creating novel molecular architectures with potential biological or material properties (Alotaibi et al., 2018).
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. This is demonstrated by the synthesis of novel compounds through microwave-assisted reactions, which were subsequently tested for antibacterial and antifungal activities. Such studies pave the way for the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, thereby addressing a critical need in public health (Dengale et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with xanthine oxidase, inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of XO reduces the production of uric acid, which can be beneficial in conditions such as gout where uric acid levels are elevated .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine degradation pathway . This results in decreased production of uric acid, reducing its accumulation in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of uric acid levels in the body . This can help alleviate symptoms associated with conditions like gout, which are caused by the accumulation of uric acid crystals in joints .
properties
IUPAC Name |
5-methyl-2-phenyltriazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(10(16)12-11)14-15(13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMGWDMMYKRMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378989 |
Source
|
Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175135-03-2 |
Source
|
Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.